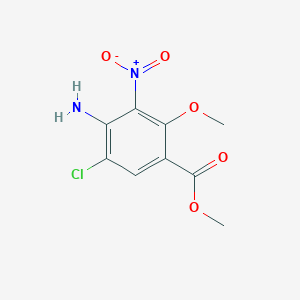

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate

Overview

Description

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is an organic compound with the molecular formula C9H9ClN2O5 It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the nitration of methyl 4-amino-5-chloro-2-methoxybenzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

Nucleophiles: Amines, thiols, alkoxides.

Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

Reduction: Methyl 4-amino-5-chloro-2-methoxy-3-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-amino-5-chloro-2-methoxy-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.

Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-amino-3-chloro-5-nitrobenzoate

- 2-Chloro-3-fluoro-6-nitroaniline

- 2-Chloro-4-methyl-6-nitroaniline

- 2-Chloro-4-fluoro-6-nitroaniline

Uniqueness

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate (also referred to as a derivative of the benzamide family) has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its synthesis, structure-activity relationships, and various biological evaluations, including cytotoxicity and antiproliferative effects.

Chemical Structure and Synthesis

This compound is characterized by a complex molecular structure that includes an amino group, a chloro substituent, and methoxy and nitro groups attached to a benzoate framework. The synthesis of this compound typically involves multi-step organic reactions, including nitration and subsequent substitution reactions to introduce the desired functional groups.

1. Cytotoxicity and Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, research has shown that it can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | MCF-7 | 0.056 | 19.3 |

| This compound | MDA-MB-231 | 0.023 | 3.7 |

The compound exhibited an IC50 value of 0.056 µM against MCF-7 cells, indicating strong antiproliferative activity. The selectivity index further highlights its potential as a therapeutic agent, suggesting that it preferentially affects cancer cells over normal cells.

The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways associated with cancer cell proliferation and survival. Studies suggest that compounds with similar structures often act as inhibitors of key enzymes involved in tumor growth, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK) .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the amino group is critical for enhancing receptor binding affinity, while the chloro and methoxy groups contribute to its lipophilicity and overall pharmacokinetic properties.

Table 2: Structure–Activity Relationship Insights

| Structural Feature | Influence on Activity |

|---|---|

| Amino Group | Increases receptor binding affinity |

| Chloro Substituent | Enhances lipophilicity |

| Methoxy Group | Modulates solubility and permeability |

Case Studies

In a recent clinical evaluation involving various benzamide derivatives, this compound was highlighted for its dual action as both a dopamine D2 receptor antagonist and a serotonin 5-HT3 receptor antagonist . This dual mechanism may provide therapeutic benefits for conditions such as nausea related to chemotherapy.

Properties

IUPAC Name |

methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O5/c1-16-8-4(9(13)17-2)3-5(10)6(11)7(8)12(14)15/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQKJDKMQBJBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1C(=O)OC)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477514 | |

| Record name | 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457947-61-4 | |

| Record name | 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.